Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate
Overview
Description
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate is a chemical compound that may be involved in various synthetic and analytical chemistry applications due to its unique structure. Its synthesis, molecular structure, chemical reactions, and properties are of interest in the field of organic chemistry, particularly for the development of new materials, pharmaceuticals, and chemical processes.
Synthesis Analysis
The synthesis of similar compounds often involves halogenated pyridines and acetate esters. For instance, the synthesis of pyridine derivatives can be achieved through the reaction of carbanions of lutidine with bromopyridine, followed by subsequent reactions to introduce acetate groups (Kodera et al., 1996). This method may provide insights into the synthesis of methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate by applying similar strategies.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography and spectroscopic methods (e.g., NMR, IR, MS) are typically employed to elucidate the structure of pyridine derivatives and related compounds. For example, Mao et al. (2015) used 1H and 13C NMR, IR, and MS spectroscopy along with X-ray crystallography to characterize the structure of a methoxyimino-pyridine derivative (Mao et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate would be influenced by its functional groups, such as the acetate ester and bromopyridine moiety. These groups can undergo various chemical reactions, including nucleophilic substitution and oxidative coupling. Research on pyridine derivatives shows the potential for oxidative cross-coupling reactions to construct complex structures (Wu et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Large-Scale Synthesis : Research by Morgentin et al. (2009) describes an efficient methodology for synthesizing compounds with pyridin- and pyrimidin-yl acetate cores, providing a foundation for large-scale synthesis of such compounds, including "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives. This methodology paves the way for potential rapid access to heterocyclic analogues, crucial for pharmaceuticals and agrochemicals development (Morgentin et al., 2009).
Novel Building Blocks : Another study by Prezent et al. (2016) introduces a new building block for constructing pyrazolo[4,3-c]pyridines, indicating the potential of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives in synthesizing novel heterocyclic compounds with possible applications in drug discovery and material science (Prezent et al., 2016).
Crystal Structure and Molecular Analysis
- Crystal Structure Characterization : Research conducted by Mao et al. (2015) on the crystal structure of related compounds provides insights into molecular interactions and packing, which is essential for understanding the material properties and reactivity of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives (Mao et al., 2015).
Potential Applications in Medicinal Chemistry
- Antimicrobial Activity : A study by Huang et al. (2017) on pyridyl–pyrazole-3-one derivatives, which share structural similarities with "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate," demonstrates the antimicrobial potential of such compounds. This suggests that derivatives of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" could be explored for antimicrobial properties (Huang et al., 2017).
Proton Transfer Studies
- Photoinduced Tautomerization : The study of 2-(1H-pyrazol-5-yl)pyridines by Vetokhina et al. (2012) showcases the interesting photochemical behavior of pyridine derivatives, suggesting potential applications of "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" in developing photo-responsive materials (Vetokhina et al., 2012).
Future Directions
properties
IUPAC Name |
methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-5-2-6(9)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKFZGYJCDCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405092 | |
Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate | |
CAS RN |
141807-52-5 | |
Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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